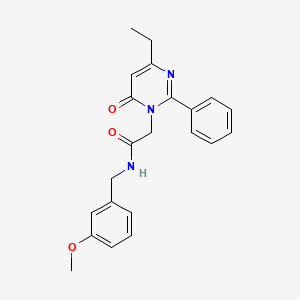

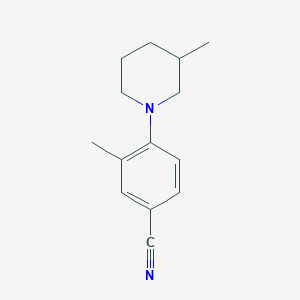

![molecular formula C13H14O2 B2714604 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one CAS No. 1803586-28-8](/img/structure/B2714604.png)

1,3-Dihydrospiro[indene-2,4'-oxane]-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-one involves a mixture of 1 mmol of 3,4,5-trimethoxybenzylidenethiocarbonohydrazide and 1 mmol of substituted isothiocyanates in 30 cm3 DMF stirred at room temperature for 4–6 h .Molecular Structure Analysis

The molecular structure of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-one is characterized by a spirocyclic core, consisting of an oxindole and an indene ring. The InChI code for this compound is 1S/C13H14O2/c14-12-11-4-2-1-3-10 (11)9-13 (12)5-7-15-8-6-13 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-one include a molecular weight of 202.25 . It is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis of Novel Organic Compounds

Research has led to the development of new methods for synthesizing polycyano-containing organic ligands through double carbanion cleavage of related dihydrospiro[cyclopropane-1,2'-indene] derivatives. These compounds, such as 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,2,3,3-tetracarbonitrile, show potential for use in organic electronics and as components of ionic liquids due to their stable salt formations with new allylic-type anions (Karpov et al., 2016).

Electrosynthesis

One-pot electrosynthesis techniques have been employed to synthesize compounds like 2,3-bis(spiro-2-indanyl-1,3-dione)-indeno[1,2-b]furan-4-one, highlighting a cathodic reduction approach in specific solvents. Such methodologies showcase the versatility of electrochemical processes in accessing spiro compounds with potential in material science (Horcajada et al., 2007).

Oxidative Spirocyclization

FeCl3-mediated oxidative spirocyclization has been demonstrated as a novel method for constructing di-spirolinked π-conjugated molecules, such as dispiro[fluorene-9,5'-indeno[2,1-a]indene-10',9''-fluorene]s (DSFIIFs). This process involves an unprecedented double one-electron oxidation, yielding compounds with high fluorescence quantum yields, underscoring their potential in optoelectronic applications (Zhao et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

Research on spirofluorene-based host materials for phosphorescent OLEDs has shown that subtle changes in molecular structure can significantly affect device performance. Studies on different spiro-systems, such as spiro[cyclopropane-1,9'-fluorene] and 1',3'-dihydrospiro[fluorene-9,2'-indene], have contributed to a better understanding of the relationship between molecular structure and electroluminescence performance, aiding in the design of more efficient host materials for OLED applications (Liu et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

spiro[3H-indene-2,4'-oxane]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXNSSLWABAIMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydrospiro[indene-2,4'-oxane]-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

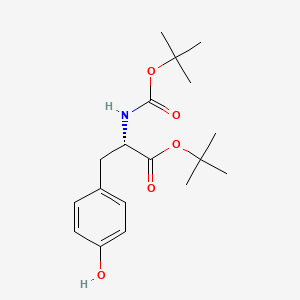

![2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile](/img/structure/B2714521.png)

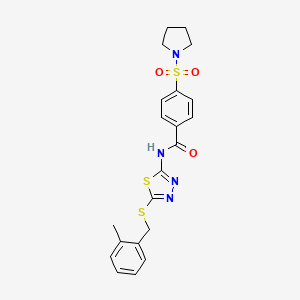

![5-Benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2714525.png)

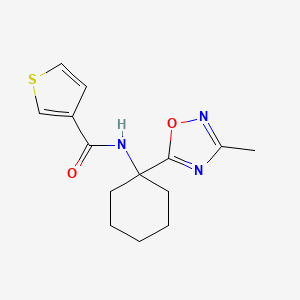

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)

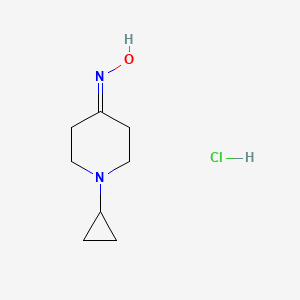

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)

![8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714539.png)

![2-(7-acetyl-3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

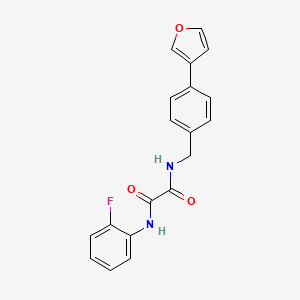

![4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2714543.png)